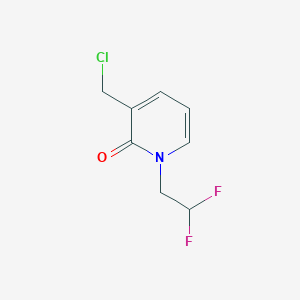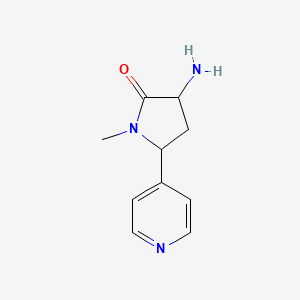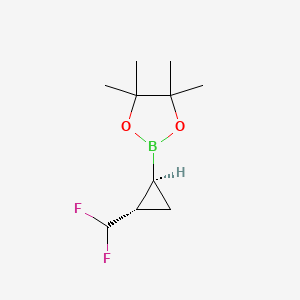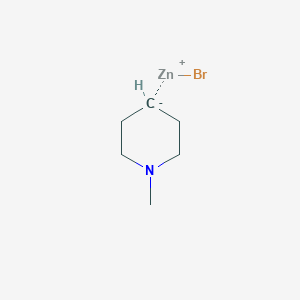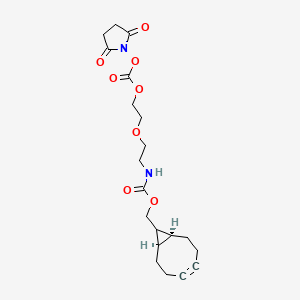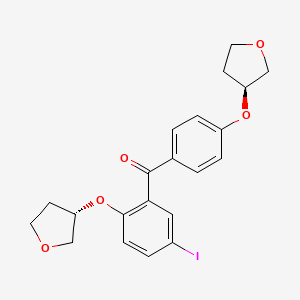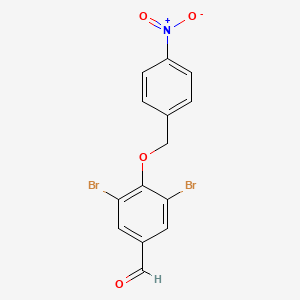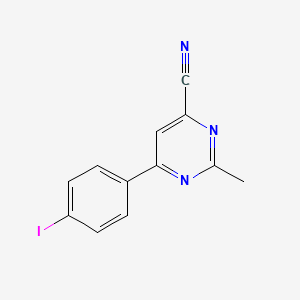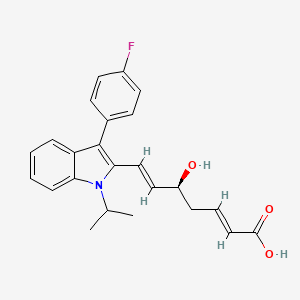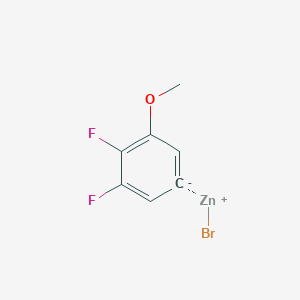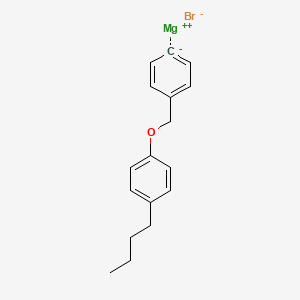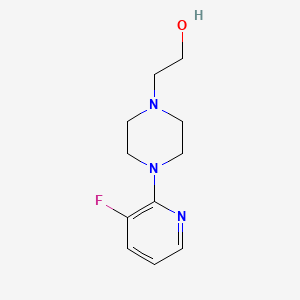
2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C11H16FN3O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of a fluoropyridine moiety in its structure makes it an interesting compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 3-fluoropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as distillation and solvent recovery to ensure cost-effectiveness and environmental compliance .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethan-1-ol moiety can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammatory responses or interact with receptors in the central nervous system to exert its effects .
Comparaison Avec Des Composés Similaires
2-(piperazin-1-yl)ethan-1-ol: A similar compound with a piperazine and ethan-1-ol moiety but lacking the fluoropyridine group.
1-Phenyl-2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol: Another related compound with a pyrazine group instead of a fluoropyridine.
Uniqueness: The presence of the fluoropyridine moiety in 2-(4-(3-Fluoropyridin-2-yl)piperazin-1-yl)ethan-1-ol imparts unique chemical and biological properties, making it distinct from other similar compounds. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with specific molecular targets, thereby increasing its potential for various applications .
Propriétés
Formule moléculaire |
C11H16FN3O |
|---|---|
Poids moléculaire |
225.26 g/mol |
Nom IUPAC |
2-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H16FN3O/c12-10-2-1-3-13-11(10)15-6-4-14(5-7-15)8-9-16/h1-3,16H,4-9H2 |
Clé InChI |
AOUGCLDUBZOUSF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)C2=C(C=CC=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


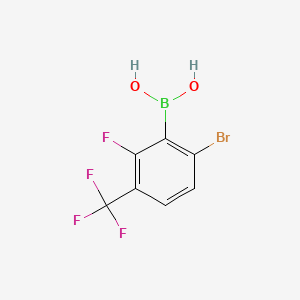
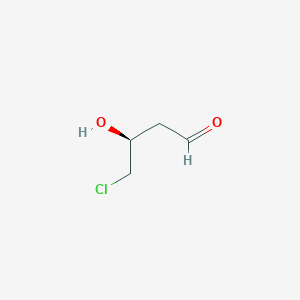
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)
